Rubidium fluoride

説明

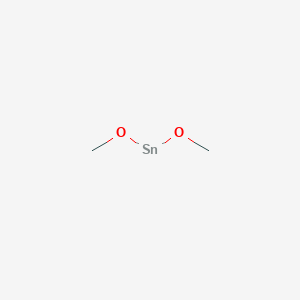

Rubidium fluoride (RbF) is the fluoride salt of rubidium . It is a white crystalline substance with a cubic crystal structure that looks very similar to common salt (NaCl) . The crystals belong to the space group Fm3m (space group no. 225) with the lattice parameter a = 565 pm and four formula units per unit cell .

Synthesis Analysis

There are several methods for synthesising rubidium fluoride . One involves reacting rubidium hydroxide with hydrofluoric acid: RbOH + HF → RbF + H2O . Another method is to neutralize rubidium carbonate with hydrofluoric acid: Rb2CO3 + 2HF → 2RbF + H2O + CO2 . Another possible method is to react rubidium hydroxide with ammonium fluoride .Molecular Structure Analysis

Rubidium fluoride crystallizes in the cubic Fm-3m space group . The structure is three-dimensional. Rb1+ is bonded to six equivalent F1- atoms to form a mixture of corner and edge-sharing RbF6 octahedra .Chemical Reactions Analysis

Rubidium fluoride can be synthesized through several reactions involving rubidium hydroxide, rubidium carbonate, and hydrofluoric acid . It can also be synthesized by reacting rubidium metal directly with fluorine gas .Physical And Chemical Properties Analysis

Rubidium fluoride has a molar mass of 104.4662 g/mol . It appears as a white crystalline solid with a density of 3.557 g/cm3 . It has a melting point of 795 °C and a boiling point of 1,408 °C . It is soluble in water, with a solubility of 130.6 g/100 mL at 18 °C .科学的研究の応用

Theoretical Chemistry

- Summary of the Application : Rubidium fluoride is used in theoretical chemistry for the study of molecular and ionic clusters .

- Methods of Application : The geometrical structure and vibrational spectra of the trimer molecule Rb3F3 and ionic clusters Rb2F+, RbF2 –, Rb3F2 +, and Rb2F3 were studied by density functional theory (DFT) with hybrid functional B3P86 and Møller–Plesset – perturbation theory of second order (MP2) .

- Results or Outcomes : This study provided insights into the structure and properties of these clusters, which can be useful in understanding the behavior of rubidium fluoride in various conditions .

Synthesis of Rubidium Fluoride

- Summary of the Application : Rubidium fluoride is synthesized for use in various applications .

- Methods of Application : There are several methods for synthesizing rubidium fluoride. One involves reacting rubidium hydroxide with hydrofluoric acid: RbOH + HF → RbF + H2O. Another method is to neutralize rubidium carbonate with hydrofluoric acid: Rb2CO3 + 2HF → 2RbF + H2O + CO2 .

- Results or Outcomes : These methods result in the production of rubidium fluoride, a white crystalline substance with a cubic crystal structure .

Medical Therapies

- Summary of the Application : Some studies have looked into rubidium’s potential in treating depression .

- Results or Outcomes : The outcomes of these studies are not specified in the sources I found .

Optoelectronic Properties of Nanostructured Films

- Summary of the Application : Rubidium fluoride is used to improve the optoelectronic properties of nanostructured CuInSe2 thin films .

- Methods of Application : Thin layers of rubidium fluoride (10, 20, and 30 nm) were post-deposited on CISe-films made by solution processing techniques and then selenized under a selenium-argon atmosphere .

- Results or Outcomes : The crystallinity and grain growth improved with an increase in rubidium fluoride addition. Moreover, with 10 nm of rubidium fluoride, an improvement in the lifetime of the charge carrier, photoluminescence intensity, and the number of carriers collected by the solar cells was obtained .

Acidic Rubidium Fluoride

- Summary of the Application : An acidic rubidium fluoride with the molecular formula HRbF2 is known .

- Methods of Application : It can be produced by reacting rubidium fluoride and hydrogen fluoride .

- Results or Outcomes : The compounds H2RbF3 and H3RbF4 were also synthesized .

Electronics and Telecommunications

- Summary of the Application : Rubidium and its compounds, including rubidium fluoride, have been widely used in electronics and telecommunications .

- Results or Outcomes : The outcomes of these applications are not specified in the sources I found .

Optical and Laser Technology

- Summary of the Application : Rubidium fluoride is used in optical and laser technology due to its exclusive properties like softness, ductility, malleability, strong chemical and photo-emissive activity .

- Results or Outcomes : The outcomes of these applications are not specified in the sources I found .

Quantum Mechanics-Based Computing Devices

Safety And Hazards

Rubidium fluoride is classified as toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing locked up .

将来の方向性

While the future directions of rubidium fluoride are not explicitly mentioned in the search results, it’s worth noting that rubidium fluoride has been used in the post-deposition treatment of Cu(In,Ga)Se2 based solar cells, leading to improvements in efficiency . This suggests potential future applications in the field of solar energy.

特性

IUPAC Name |

rubidium(1+);fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.Rb/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLATJUETSFVIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

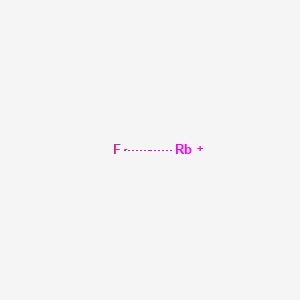

[F-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FRb | |

| Record name | rubidium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065463 | |

| Record name | Rubidium fluoride (RbF) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.466 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic chunks; [Alfa Aesar MSDS] | |

| Record name | Rubidium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rubidium fluoride | |

CAS RN |

13446-74-7 | |

| Record name | Rubidium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium fluoride (RbF) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium fluoride (RbF) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIDIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63564TNJ4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)

![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)